Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate

Descripción general

Descripción

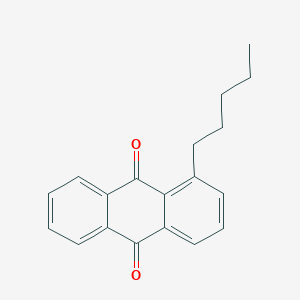

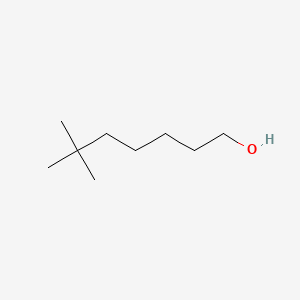

El 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo es un compuesto químico con la fórmula molecular C16H22O4S y un peso molecular de 310.41 g/mol . Se utiliza principalmente como bloque de construcción en diversas síntesis químicas y aplicaciones de investigación . Este compuesto es conocido por su alta pureza, que suele superar el 97%, y no está destinado al consumo humano .

Métodos De Preparación

La síntesis del 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo implica varios pasos. Una ruta sintética común incluye la esterificación del ácido 3-ciclopentil-2-(4-metilsulfonilfenil)propiónico con metanol en presencia de un catalizador ácido fuerte . Las condiciones de reacción suelen implicar el reflujo de la mezcla durante varias horas para garantizar una conversión completa. Los métodos de producción industrial pueden implicar pasos similares, pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo se somete a diversas reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y diversos disolventes orgánicos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, afectando los procesos metabólicos y las vías bioquímicas . Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso .

Comparación Con Compuestos Similares

El 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo se puede comparar con otros compuestos similares, como:

3-Ciclopentil-2-(4-metansulfonilfenil)propionato de metilo: Este compuesto tiene una estructura similar, pero con un grupo metansulfonilo en lugar de un grupo metilsulfonilo.

3-Ciclopentil-2-(4-metansulfonilfenil)propionato de metilo: Otro compuesto similar con ligeras variaciones en el grupo éster.

La singularidad del 3-Ciclopentil-2-(4-metilsulfonilfenil)propionato de metilo radica en sus grupos funcionales específicos y su disposición, que confieren propiedades químicas y físicas distintas .

Propiedades

Número CAS |

300355-19-5 |

|---|---|

Fórmula molecular |

C16H22O4S |

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |

Clave InChI |

JZGAQEVYHMXQQF-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |

SMILES canónico |

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)